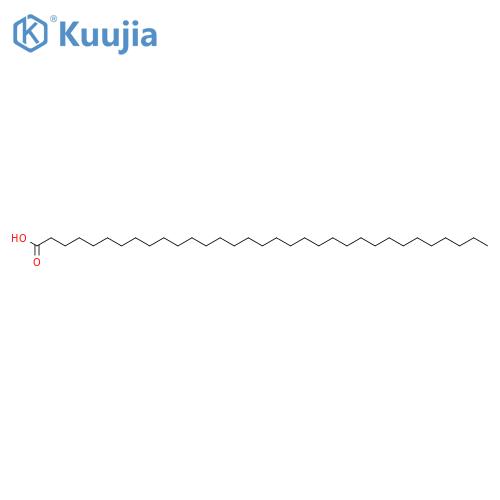Cas no 8063-16-9 (Psyllium Seed Gum)

Psyllium Seed Gum structure
商品名:Psyllium Seed Gum
CAS番号:8063-16-9
MF:C33H66O2
メガワット:494.875951290131
CID:724272
Psyllium Seed Gum 化学的及び物理的性質
名前と識別子
-
- Psyllium gum
- tritriacontanoic acid
- Psyllic acid
- 5LSY5B2356
- Ceromelissic acid
- Psyllium husk
- LMFA01010033
- C33:0
- Q2823315
- Psyllium Seed Gum
-
- インチ: 1S/C33H66O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33(34)35/h2-32H2,1H3,(H,34,35)
- InChIKey: HQRWEDFDJHDPJC-UHFFFAOYSA-N
- ほほえんだ: OC(CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 35
- 回転可能化学結合数: 31
- 複雑さ: 393
- 疎水性パラメータ計算基準値(XlogP): 15.6
- トポロジー分子極性表面積: 37.3
Psyllium Seed Gum 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P840193-100mg |
Psyllium Seed Gum |
8063-16-9 | 100mg |
$ 65.00 | 2022-06-03 | ||
| Biosynth | YP58645-2000 g |
Psyllium seed gum |
8063-16-9 | 2kg |
$571.74 | 2022-12-28 | ||
| TRC | P840193-50mg |
Psyllium Seed Gum |
8063-16-9 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P840193-500mg |
Psyllium Seed Gum |
8063-16-9 | 500mg |
$ 80.00 | 2022-06-03 | ||
| Biosynth | YP58645-500 g |
Psyllium seed gum |
8063-16-9 | 500g |
$177.87 | 2022-12-28 | ||
| Biosynth | YP58645-250 g |
Psyllium seed gum |
8063-16-9 | 250g |
$95.29 | 2022-12-28 | ||
| Biosynth | YP58645-1000 g |
Psyllium seed gum |
8063-16-9 | 1kg |
$317.63 | 2022-12-28 |
8063-16-9 (Psyllium Seed Gum) 関連製品
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:8063-16-9)Psyllium

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:8063-16-9)Psyllium

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ